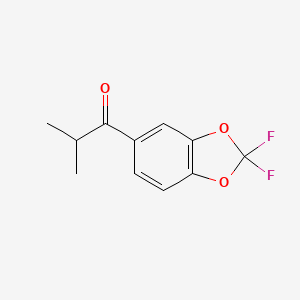![molecular formula C13H20N2O B13416056 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol CAS No. 40004-63-5](/img/structure/B13416056.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylphenyl group and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. A solvent like toluene or dichloromethane is often used to dissolve the reactants.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[4-(4-Methylphenyl)piperazin-1-yl]acetaldehyde or 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid.
Reduction: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethylamine.
Substitution: Various N-substituted piperazine derivatives.
科学的研究の応用
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines, antipsychotics, and antidepressants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition, particularly in the context of neurological and psychiatric disorders.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and antidepressant effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Similar structure but with a chlorine substituent instead of a methyl group.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of a methyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromine substituent instead of a methyl group.
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific pharmacological properties. The methyl group can influence the compound’s lipophilicity, receptor binding affinity, and metabolic stability, making it distinct from its analogs with different substituents.
特性
CAS番号 |
40004-63-5 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
InChIキー |
FJWBDCUZQKWYMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


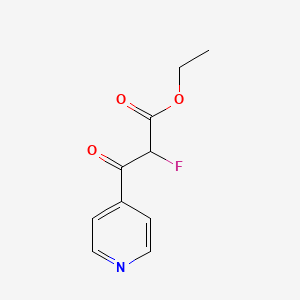
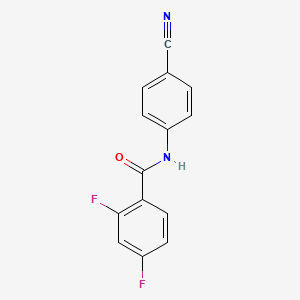
![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
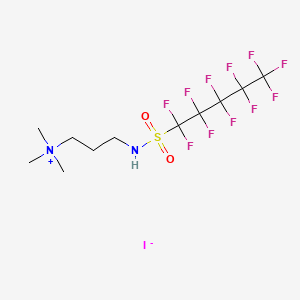
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
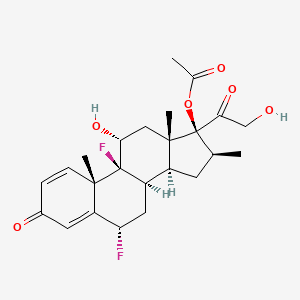

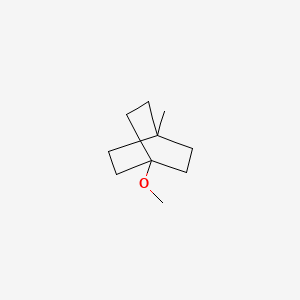
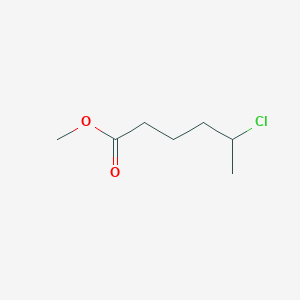
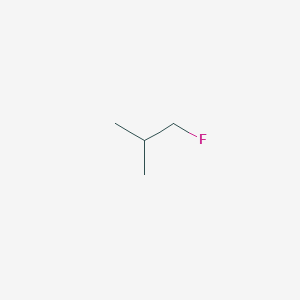
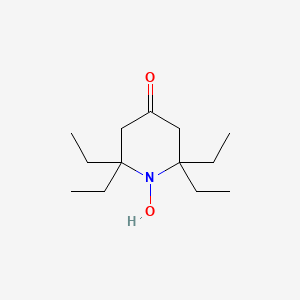
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
